![molecular formula C18H28N2 B11715262 [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)
[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine: is a complex organic compound characterized by its unique structure, which includes a hydrazine functional group attached to a substituted naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine typically involves the reaction of a substituted naphthalene derivative with hydrazine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure consistent production rates.
Purification steps: Including distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Include naphthalene oxides.
Reduction products: Include hydrazine derivatives.
Substitution products: Include various substituted naphthalene compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Biological assays: Used in assays to study enzyme interactions.
Drug development:
Medicine
Therapeutic agents: Investigated for potential therapeutic properties.
Diagnostic tools: Used in diagnostic assays for detecting specific biomolecules.
Industry
Material science: Used in the development of new materials with unique properties.
Chemical manufacturing: Employed in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism by which [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine exerts its effects involves:
Molecular targets: Interacts with specific enzymes or receptors in biological systems.
Pathways: Modulates biochemical pathways, leading to desired effects such as inhibition or activation of specific biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(2-pyridylthio)ethan-1-one]
- [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)-3-(1-pyrrolidinyl)-1-propanone]
Uniqueness
- Structural uniqueness : The presence of the hydrazine functional group attached to a substituted naphthalene ring.
- Reactivity : Exhibits unique reactivity patterns compared to other similar compounds.
- Applications : Broader range of applications in various fields due to its unique structure and properties.
Propriétés
Formule moléculaire |
C18H28N2 |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidenehydrazine |
InChI |
InChI=1S/C18H28N2/c1-7-13-10-15-16(11-14(13)12(2)20-19)18(5,6)9-8-17(15,3)4/h10-11H,7-9,19H2,1-6H3 |
Clé InChI |
HATFFPWBDRYCAG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1C(=NN)C)C(CCC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


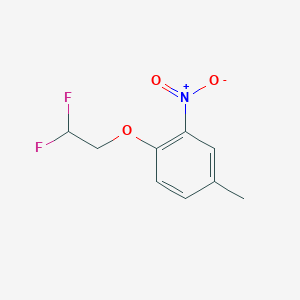
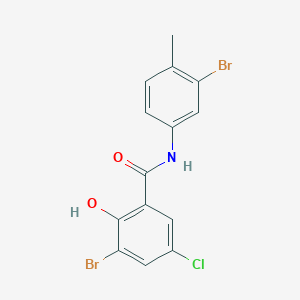

![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)
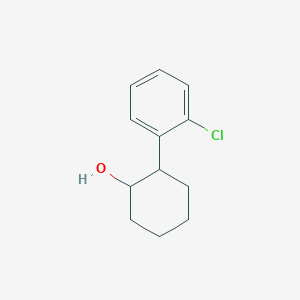
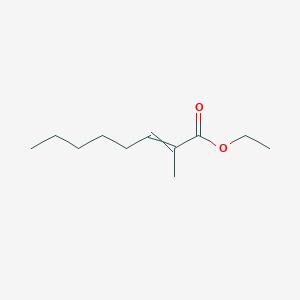
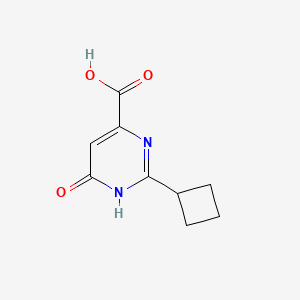
![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)
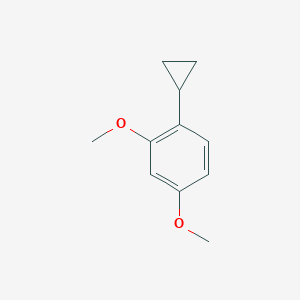
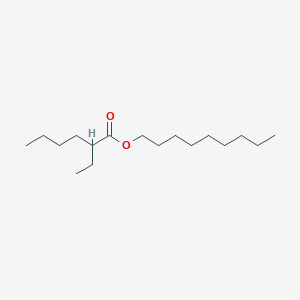
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)
